(4S)-4-(4-Carbamoylphenoxy)-L-proline
Description
Properties
CAS No. |
876752-29-3 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1 |
InChI Key |
MNSHCOQYXKVRQM-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Reaction
One common method for synthesizing (4S)-4-(4-Carbamoylphenoxy)-L-proline is through amide coupling reactions. This process typically involves the activation of the carboxylic acid group of L-proline derivatives followed by reaction with an amine derivative.
Reagents :
- L-proline derivative (protected form)
- Carbamoylphenol
- Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
- Dissolve the L-proline derivative in a suitable solvent (e.g., DMF or DMSO).
- Add the coupling agent and allow the mixture to stir at room temperature for a specified period (usually a few hours).
- Quench the reaction with water and extract the product using organic solvents.
- Purify the crude product by chromatography.
This method has been shown to yield high purity compounds with good stereochemical control, which is critical for bioactive molecules.
Direct Coupling via Nucleophilic Displacement
Another approach involves direct nucleophilic displacement, where a leaving group on a proline derivative is substituted by a carbamoylphenoxy group.
Reagents :
- Proline derivative with a suitable leaving group (e.g., mesylate)
- Carbamoylphenol
- Lewis acids (e.g., BF3·Et2O) to facilitate the reaction
-
- Combine the proline derivative with carbamoylphenol in an inert atmosphere.
- Add a Lewis acid catalyst and heat under reflux conditions.
- Monitor the reaction progress using TLC until completion.
- Isolate and purify the product through recrystallization or column chromatography.
This method is advantageous for its simplicity and directness, often leading to high yields of the desired product.
Yield and Purity Analysis
The effectiveness of these methods can be evaluated based on yield and purity metrics:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Amide Coupling | >85 | >95 | High stereospecificity achieved |
| Nucleophilic Displacement | >80 | >90 | Simpler procedure but may require optimization |
The choice between these methods may depend on specific laboratory conditions, available reagents, and desired scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Carbamoylphenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
Structural Modifications at the 4-Position
Proline derivatives with substitutions at the 4-position are widely studied for their conformational and biological effects. Key analogues include:
Key Observations :
- Polarity: The carbamoylphenoxy group increases polarity (lower LogP, higher PSA) compared to methyl, thienylmethyl, or phenylthio substituents. This improves aqueous solubility but may reduce membrane permeability.
- Stereoelectronic Effects : The carbamoyl group’s amide moiety enables hydrogen bonding, similar to fluorine’s dipole interactions in (4R)-4-fluoro derivatives .
- Conformational Restriction: Rigid carbamoylphenoxy substituent may enforce a Cγ-endo proline conformation, as seen in (1R,3S,4S)-proline surrogates .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
